molecular formula C10H13NO B091743 N,2,4-trimethylbenzamide CAS No. 18039-03-7

N,2,4-trimethylbenzamide

Cat. No. B091743
CAS RN: 18039-03-7
M. Wt: 163.22 g/mol
InChI Key: HZLHGEXSJCRLKS-UHFFFAOYSA-N
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Description

N,2,4-trimethylbenzamide, also known as TMB or 2,4-dimethyl-3-oxo-N-phenylbutanamide, is a chemical compound that has been widely used in scientific research due to its unique properties. TMB is a white crystalline powder that is soluble in water and organic solvents, making it easy to handle and use in laboratory experiments.

Mechanism Of Action

The mechanism of action of N,2,4-trimethylbenzamide is not fully understood, but it is believed to act as a competitive inhibitor of enzymes that catalyze the hydrolysis of amides. N,2,4-trimethylbenzamide has been shown to inhibit the activity of several enzymes, including acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
N,2,4-trimethylbenzamide has been shown to have several biochemical and physiological effects, including the inhibition of acetylcholinesterase, which can lead to an increase in acetylcholine levels in the brain. N,2,4-trimethylbenzamide has also been shown to have antioxidant properties, which may be useful in the treatment of oxidative stress-related diseases.

Advantages And Limitations For Lab Experiments

One advantage of using N,2,4-trimethylbenzamide in lab experiments is its solubility in water and organic solvents, which makes it easy to handle and use in experiments. However, one limitation is that N,2,4-trimethylbenzamide can be expensive to synthesize, which may limit its use in some experiments.

Future Directions

There are several future directions for research on N,2,4-trimethylbenzamide, including the development of new methods for synthesizing N,2,4-trimethylbenzamide and its derivatives, the investigation of its potential as a drug candidate for the treatment of diseases such as Alzheimer's and Parkinson's, and the exploration of its potential as a catalyst in chemical reactions. Additionally, further studies are needed to fully understand the mechanism of action of N,2,4-trimethylbenzamide and its effects on biochemical and physiological processes.

Synthesis Methods

N,2,4-trimethylbenzamide can be synthesized through a multistep procedure starting from benzene. The first step involves the nitration of benzene to produce nitrobenzene, which is then reduced to aniline. Aniline is then acylated with butyric anhydride to produce N-butylbenzamide. This compound is then methylated using methyl iodide to produce N-butyl-2,4-dimethylbenzamide. Finally, this compound is hydrolyzed to produce N,2,4-trimethylbenzamide.

Scientific Research Applications

N,2,4-trimethylbenzamide has been used in a variety of scientific research applications, including as a precursor for the synthesis of other compounds, as a catalyst in chemical reactions, and as a reagent in analytical chemistry. N,2,4-trimethylbenzamide is also used as a model compound in studies of protein-ligand interactions, as it can bind to proteins and mimic the binding of other ligands.

properties

CAS RN

18039-03-7

Product Name

N,2,4-trimethylbenzamide

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

N,2,4-trimethylbenzamide

InChI

InChI=1S/C10H13NO/c1-7-4-5-9(8(2)6-7)10(12)11-3/h4-6H,1-3H3,(H,11,12)

InChI Key

HZLHGEXSJCRLKS-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C(=O)NC)C

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC)C

synonyms

Benzamide, N,2,4-trimethyl- (8CI,9CI)

Origin of Product

United States

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